
N,N'-Dimethyl-N,N',N''-triphenylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide is a chemical compound known for its unique structure and properties It is characterized by the presence of three phenyl groups and three amide groups attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide typically involves the reaction of triphenylphosphine with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, and using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Dimethyl-N,N’-dihexyl-3-oxapentanediamide
- N,N’-Dihexyl-3-thiopentanediamide
- N,N’-Dihexyl-3-oxapentanediamide
Uniqueness
N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide is unique due to its specific structure, which includes three phenyl groups and three amide groups attached to a central phosphorus atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
50869-81-3 |
|---|---|
Fórmula molecular |
C20H22N3OP |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-bis(N-methylanilino)phosphorylaniline |
InChI |
InChI=1S/C20H22N3OP/c1-22(19-14-8-4-9-15-19)25(24,21-18-12-6-3-7-13-18)23(2)20-16-10-5-11-17-20/h3-17H,1-2H3,(H,21,24) |
Clave InChI |
QUJYBXAKPFWUJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)P(=O)(NC2=CC=CC=C2)N(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




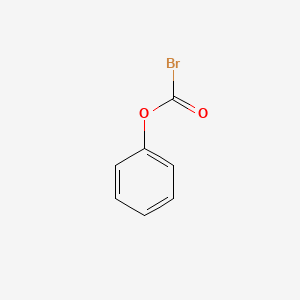
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)
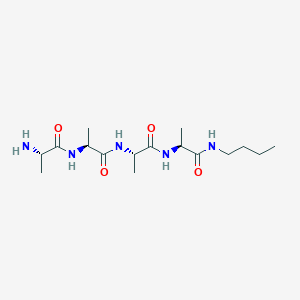

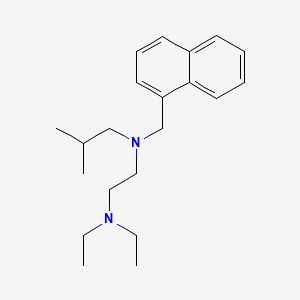

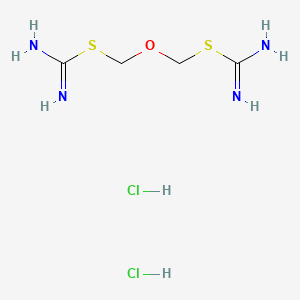
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
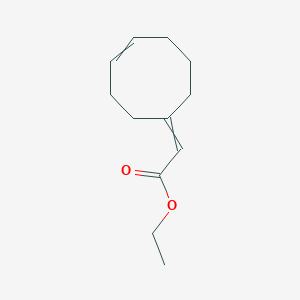

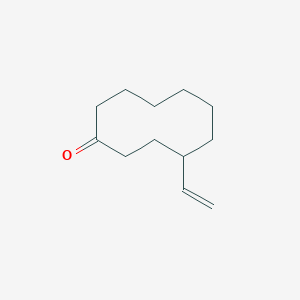
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
